N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl and trifluoromethyl groups: These groups can be introduced via substitution reactions using suitable reagents.
Attachment of the ethyl and acetamide groups: This step may involve nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-hydroxyphenyl)acetamide
- N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-chlorophenyl)acetamide
Uniqueness
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or improve its pharmacokinetic properties.
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article details its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a cyclopropyl moiety. The ethyl chain connects to an acetamide group, which is further substituted with a methoxyphenyl group. These structural characteristics contribute to its unique pharmacological profile, enhancing its lipophilicity and metabolic stability.
Property | Details |
---|---|
Chemical Formula | C₁₄H₁₈F₃N₃O₂ |
Molecular Weight | 305.31 g/mol |
IUPAC Name | This compound |
Appearance | White to off-white powder |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact selectively with various enzymes, particularly those involved in inflammatory pathways and cancer progression. For instance:
- Cyclin-dependent kinases (CDKs) : The compound has demonstrated potential as a CDK inhibitor, which is crucial in regulating the cell cycle. In vitro studies have indicated that it can inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells .
Receptor Modulation
The compound also modulates several receptors implicated in disease processes:
- Nicotinic Acetylcholine Receptors (nAChRs) : Studies suggest that it may enhance the activity of nAChRs, which are involved in neurotransmission and could have implications for neurodegenerative diseases .
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR has been noted, which is significant for cancer treatment as it affects tumor angiogenesis .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed IC50 values indicating potent anticancer activity, with mechanisms involving apoptosis induction through caspase activation .
- Anti-inflammatory Effects : In models of inflammation, the compound exhibited a reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, providing a basis for further exploration in neurodegenerative conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Structural Interactions : The trifluoromethyl group enhances binding affinity to target proteins by increasing lipophilicity and altering electronic properties.
- Multi-target Approach : The ability to interact with multiple biological targets allows this compound to exert synergistic effects, making it a candidate for multi-faceted therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-27-14-6-2-12(3-7-14)10-18(26)23-9-8-17-24-15(13-4-5-13)11-16(25-17)19(20,21)22/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKASZOFUOLTDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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